Methyl 3-hydroxy-2,4-dimethylpent-4-enoate
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Overview
Description
Methyl 3-hydroxy-2,4-dimethylpent-4-enoate is an organic compound with the molecular formula C8H14O3 It is a derivative of pentenoic acid and is characterized by the presence of a hydroxyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-2,4-dimethylpent-4-enoate can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-buten-1-ol with trimethyl orthoacetate in the presence of a catalyst such as phenol. The reaction is typically carried out by heating the mixture to around 95°C for 2-3 hours to remove methanol, followed by further heating to 140°C for an additional 20 hours to complete the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The final product is usually purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-2,4-dimethylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 3-oxo-2,4-dimethylpent-4-enoate.
Reduction: Formation of 3-hydroxy-2,4-dimethylpentanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 3-hydroxy-2,4-dimethylpent-4-enoate has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and as a building block in the development of pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, including insecticides and herbicides.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-2,4-dimethylpent-4-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds and the modification of existing ones.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-dimethylpent-4-enoate: This compound has a similar structure but lacks the hydroxyl group present in methyl 3-hydroxy-2,4-dimethylpent-4-enoate.
Methyl 3,3-dimethylpent-4-enoate: Another similar compound, differing in the position of the methyl groups.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a methyl ester group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl 3-hydroxy-2,4-dimethylpent-4-enoate |
InChI |
InChI=1S/C8H14O3/c1-5(2)7(9)6(3)8(10)11-4/h6-7,9H,1H2,2-4H3 |
InChI Key |
KXKXNCOMNMEEBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=C)C)O)C(=O)OC |
Origin of Product |
United States |
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